Rotatable Bond Count vs. Benzamide and Entinostat: Conformational Flexibility as a Determinant of Target Engagement Entropy
The target compound contains 6 rotatable bonds, compared to 1 rotatable bond for unsubstituted benzamide and approximately 9 rotatable bonds for entinostat (MS-275). This intermediate flexibility positions 4-[3-(ethylamino)propanamido]benzamide as a scaffold with greater conformational freedom than the rigid benzamide core but lower entropic penalty upon binding than the highly flexible entinostat. This is directly relevant for fragment-based drug discovery and scaffold-hopping campaigns where conformational pre-organization influences binding free energy [1].
| Evidence Dimension | Number of rotatable bonds (indicator of conformational flexibility) |
|---|---|
| Target Compound Data | 6 rotatable bonds |
| Comparator Or Baseline | Benzamide: 1 rotatable bond; Entinostat (MS-275): approximately 9 rotatable bonds |
| Quantified Difference | 5 additional rotatable bonds vs. benzamide; 3 fewer vs. entinostat (approximate) |
| Conditions | Predicted/calculated values from chemical structure analysis via Chem960 and ChemSpider |
Why This Matters
Intermediate rotatable bond count offers a balanced conformational flexibility profile—less entropic penalty than entinostat but greater adaptability than rigid benzamide—relevant for screening library design and lead optimization.
- [1] PubChem. Entinostat (CID 4261): Rotatable Bond Count 9. https://pubchem.ncbi.nlm.nih.gov/compound/4261 (accessed 2026-05-07). View Source
